4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-6,7-dihydrothieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NS/c1-2-4-10(5-3-1)13-11-7-9-15-12(11)6-8-14-13/h1-5,7,9H,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZODOJGYGBGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=C1SC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506222 | |
| Record name | 4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76356-25-7 | |
| Record name | 4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 4 Phenyl 6,7 Dihydrothieno 3,2 C Pyridine and Its Analogs
Established Synthetic Pathways to the Thienopyridine Core
The synthesis of the thieno[3,2-c]pyridine (B143518) nucleus, the central framework of the target molecule, can be achieved through several established chemical reactions. These pathways often involve the strategic construction of either the thiophene (B33073) or the pyridine (B92270) ring onto a pre-existing partner ring.
Pictet–Spengler Reactions in Dihydrothienopyridine Synthesis
The Pictet–Spengler reaction is a powerful and direct method for synthesizing tetrahydroisoquinolines and related heterocyclic systems, including the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) (THTP) core. nih.govmdpi.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed electrophilic ring closure. wikipedia.orgyoutube.com In the context of thienopyridine synthesis, a β-(thienyl)ethylamine is the key precursor. The driving force for the reaction is the formation of a highly electrophilic iminium ion, which then undergoes cyclization. wikipedia.org
For the synthesis of THTPs, the Pictet-Spengler reaction has been successfully employed. nih.gov For instance, a β-(thiophen-2-yl)ethylamine can be reacted with an aldehyde in the presence of an acid catalyst to yield the corresponding 4-substituted-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. nih.govnih.gov The reaction conditions are generally harsher than those for more nucleophilic rings like indoles and may require strong acids and higher temperatures. wikipedia.org A modified version of this reaction provides a convenient method for preparing various 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives. researchgate.net
A semi-one-pot method has been developed for the analogous tetrahydrofuro[3,2-c]pyridines, which involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with an aromatic aldehyde, followed by acid-catalyzed Pictet–Spengler cyclization, demonstrating the versatility of this approach for related heterocyclic systems. nih.govnih.gov
Table 1: Examples of Pictet-Spengler Reaction Conditions for Thienopyridine and Analog Synthesis
| Starting Amine | Aldehyde/Ketone | Acid Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Thiophene ethylamine (B1201723) | Formaldehyde (B43269) | Ethanolic HCl | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride | 94.3% | google.com |
| Amine 56 (from thiophene) | (Implicitly formaldehyde) | Not specified | THTP 21 | Not specified | nih.gov |
| 2-(5-Methylfuran-2-yl)ethanamine | Benzaldehyde (B42025) | HCl | 2-Methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 26-78% | nih.gov |
Multi-step Synthetic Routes from Simpler Precursors
Multi-step syntheses provide a versatile approach to the thieno[3,2-c]pyridine core, allowing for the construction of the molecule from simpler, more readily available starting materials. These routes offer flexibility in introducing various substituents onto the heterocyclic framework.
One patented process begins with 3-thienaldehyde, which undergoes a series of transformations. google.com The aldehyde is first reacted with an aminoacetal to form a Schiff base. This intermediate is then reduced and subsequently reacted with para-toluene sulfonyl chloride. The final step is an acid-catalyzed cyclization to afford the thieno[3,2-c]pyridine ring system. google.com
Another common strategy involves building the thiophene ring onto a pre-existing piperidine (B6355638) derivative. For example, a synthesis can start from a tert-butyl-1-piperidinecarboxylate, which is cyclized with ethylmercaptoacetate using trifluoroacetic acid (TFA) as a catalyst. vulcanchem.com This forms a dihydrothieno[3,2-c]pyridine dicarboxylate intermediate. Subsequent deprotection of the amine removes the tert-butyloxycarbonyl (Boc) group, yielding the core tetrahydrothieno[3,2-c]pyridine structure. vulcanchem.com
A straightforward method for producing 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride starts with the reaction of 2-thiophene ethylamine and formaldehyde to form an imine, which is then cyclized and salted out using ethanolic hydrogen chloride. google.com
Table 2: Overview of a Multi-Step Synthesis of a Thieno[3,2-c]pyridine Derivative
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | tert-Butyl-1-piperidinecarboxylate, Ethylmercaptoacetate | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | 5-tert-Butyl 2-ethyl-6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate | 45% | vulcanchem.com |
| 2 | Product from Step 1 | TFA, DCM | Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate | 81% | vulcanchem.com |
Ring Closure Strategies for Thieno[3,2-c]pyridine System Construction
For the thieno[3,2-c]pyridine isomer, an effective ring closure involves the treatment of an N-(3-thienyl)-methyl-N-[2,2-dialkoxy]ethyl-para-toluene sulfonamide with a strong mineral acid in an inert solvent. google.com This acid-catalyzed cyclization efficiently constructs the pyridine ring onto the thiophene core.
Another prominent strategy is the Thorpe–Ziegler reaction, which is particularly useful for constructing a thiophene ring onto a substituted pyridine. This involves the intramolecular cyclization of a dinitrile, typically base-catalyzed, to form an enamino-nitrile, which is a substituted aminothiophene. researchgate.net While highly effective for thieno[2,3-b]pyridines, the principles of intramolecular condensation are broadly applicable. researchgate.net
In a different approach for the related thieno[2,3-c]pyridine (B153571) system, a Pomeranz-Fritsch reaction is employed. nih.gov This method involves the acid-catalyzed cyclization of a Schiff base derived from an aminoacetal and a thiophene aldehyde. A modified version of this reaction can be used to form a thieno[2,3-c] wikipedia.orggoogle.comresearchgate.nettriazolo[1,5-ɑ]pyridine intermediate, which then undergoes denitrogenation to yield the thieno[2,3-c]pyridine skeleton. nih.gov
Stereoselective Synthesis of Chiral Thienopyridine Precursors
The synthesis of specific enantiomers of chiral thienopyridine derivatives is of great interest, particularly for medicinal applications. Stereoselective synthesis aims to control the formation of stereocenters during the reaction sequence. metu.edu.tr
Enantioselective variants of the Pictet–Spengler reaction have been developed for related heterocycles, often utilizing chiral Brønsted acid catalysts. nsf.gov These catalysts can create a chiral environment around the reaction center, influencing the facial selectivity of the cyclization and leading to the formation of one enantiomer in excess. This strategy is highly relevant for producing chiral 4-substituted THTP derivatives.
For the synthesis of enantiomerically pure 2,6-disubstituted THTPs, a synthetic route was designed that allowed for the separation of diastereomers or the use of chiral starting materials to control the stereochemistry. nih.gov While specific details on the stereoselective synthesis of 4-phenyl-6,7-dihydrothieno[3,2-c]pyridine are not extensively detailed, the principles of asymmetric catalysis are directly applicable. metu.edu.trnsf.gov For example, N-benzyl-type protecting/activating groups on the starting amine have enabled the preparation of related tetrahydro-β-carbolines in excellent enantioselectivities via the Pictet-Spengler reaction. nsf.gov
Introduction and Functionalization of the 4-Phenyl Moiety
The incorporation of the phenyl group at the 4-position of the 6,7-dihydrothieno[3,2-c]pyridine (B124271) core is a defining feature of the target compound. This can be achieved either by using a phenyl-containing building block during the ring construction or by adding the phenyl group to a pre-formed thienopyridine nucleus.
Arylation Strategies for Phenyl Group Incorporation
A direct and efficient method for introducing the 4-phenyl group is to use benzaldehyde as a precursor in a Pictet–Spengler reaction. nih.gov The condensation of a β-(thienyl)ethylamine with benzaldehyde directly installs the phenyl substituent at the newly formed stereocenter at the 4-position of the tetrahydrothieno[3,2-c]pyridine ring.
Alternatively, modern cross-coupling reactions can be employed to functionalize a pre-formed thienopyridine core. The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds between an aryl halide or triflate and an aryl boronic acid, catalyzed by a palladium complex. researchgate.net This method could be applied to a 4-halo-thienopyridine derivative to introduce the phenyl group.
Derivatization from 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Scaffolds
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) core is a foundational structure from which a variety of analogs, including the 4-phenyl derivative, can be synthesized. This approach relies on the initial construction of the saturated heterocyclic THTP ring system, which is then chemically modified. nih.gov The versatility of the THTP scaffold allows for the introduction of various substituents, enabling the exploration of structure-activity relationships for medicinal chemistry and materials science. nih.govresearchgate.net
A common strategy involves the synthesis of the THTP nucleus followed by functionalization, particularly at the thiophene ring. For instance, a Pictet-Spengler reaction involving a 2-(thiophen-3-yl)ethanamine derivative is a key step in forming the THTP core. nih.gov Once the scaffold is in place, derivatization can be achieved through electrophilic substitution reactions. Bromination of the THTP core, for example, can yield a 2-bromo-THTP intermediate. nih.gov This bromo-derivative is a crucial stepping stone, as it can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce a phenyl group at the 2-position, thereby leading to the synthesis of this compound analogs.
Another route involves starting with a 2-substituted thiophene and building the pyridine ring onto it. nih.gov This method is particularly advantageous as it allows for the early introduction of desired functional groups onto the thiophene moiety. For example, the synthesis can begin with a 2-substituted-3-thienylmethylamine which is then cyclized to form the desired THTP derivative. nih.govresearchgate.net
A representative synthetic pathway to a functionalized THTP scaffold is outlined below:
| Step | Reactants | Reagents/Conditions | Product | Reference |
| 1 | 2-(Thiophen-3-yl)ethan-1-amine, Formaldehyde | Water, Heat (50-55°C) | Intermediate Imine | google.com |
| 2 | Imine | Ethanolic Hydrogen Chloride, Heat (65-75°C) | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | google.com |
| 3 | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | Bromine, Acetic Acid | 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | nih.gov |
| 4 | 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, Phenylboronic acid | Pd Catalyst, Base | 2-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Inferred from nih.gov |
Advanced Synthetic Techniques and Innovations
Recent advancements in synthetic organic chemistry have provided more sophisticated and efficient tools for constructing the thienopyridine framework. These methods often offer improvements in terms of atom economy, regioselectivity, and milder reaction conditions compared to classical approaches.
Catalytic Approaches in Thienopyridine Synthesis
Catalysis, particularly using transition metals, has become central to the synthesis of complex heterocyclic systems like thienopyridines. Palladium-catalyzed reactions are especially prominent for their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com
A significant innovation is the direct C–H activation and arylation of the thiophene ring in thienopyridine systems. mdpi.com This methodology avoids the need for pre-functionalization (like halogenation) of the scaffold, making the synthetic process more streamlined and atom-economical. For instance, palladium acetate (B1210297) (Pd(OAc)₂) can be used to directly couple a thienopyridine with an aryl partner. mdpi.com Controlling regioselectivity between the different C-H bonds of the thiophene ring is a primary challenge in this approach. mdpi.com
Metal-free catalytic systems have also emerged as a powerful alternative. A concise and efficient protocol for synthesizing substituted thienopyridine derivatives involves the site-selective C–H bond thiolation and cyclization of alkynylpyridine substrates using potassium ethyl xanthogenate (EtOCS₂K) as a sulfur source. acs.org This approach highlights a move towards more sustainable and cost-effective synthetic routes.
| Catalytic System | Reaction Type | Key Features | Reference |
| Palladium Acetate (Pd(OAc)₂) | Direct C-H Arylation | Enables direct coupling of aryl groups onto the thiophene ring without pre-functionalization. | mdpi.com |
| Basic Catalysts (e.g., KOH, Et₃N) | Thiophene Ring Closure | Commonly used in classical cyclization strategies to form the thienopyridine core. | researchgate.net |
| Metal-Free (e.g., EtOCS₂K/Iodine) | C-H Thiolation/Cyclization | Allows for site-selective formation of the thiophene ring from alkynylpyridines. | acs.org |
| Gold/NHC or Au/Pd Relay Catalysis | Cycloisomerization/Cycloaddition | Advanced technique for constructing fused pyridine systems with high stereoselectivity. | researchgate.net |
Optimization of Reaction Conditions for Yield and Selectivity
Achieving high yield and selectivity is paramount in chemical synthesis. The optimization of reaction parameters such as catalyst, solvent, base, and temperature is a critical exercise in developing a viable synthetic route.
In the palladium-catalyzed C-H activation of thienopyridines, the choice of base and oxidant can dramatically influence the reaction's outcome. For example, using palladium acetate with silver carbonate as a base and benzoquinone as an oxidant in DMSO at 130°C was explored, though yields were modest, indicating the need for further optimization. mdpi.com
The choice of base is also crucial in classical cyclization reactions. The synthesis of thieno[2,3-b]pyridines via Thorpe cyclization can be catalyzed by various bases, with systems like K₂CO₃ in ethanol (B145695) or DMF, and sodium ethoxide in ethanol being common choices. researchgate.net In some specific cyclizations to form thienopyridinones, the use of a strong, non-nucleophilic base like potassium hexamethyldisilazide was successful, whereas an alternative phosphazene base was required to achieve cyclization for a different substrate, albeit in a low yield. researchgate.net
A practical example of process optimization is the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, an intermediate for the drug clopidogrel (B1663587). By carefully controlling the reaction of 2-thiophene ethylamine with formaldehyde and then cyclizing the resulting imine with ethanolic hydrogen chloride at 65-75°C, a high yield of 94.3% was achieved. google.com This demonstrates how methodical optimization of temperature, reaction time, and reagents can lead to an industrially feasible process. google.com
| Reaction | Parameter Varied | Observation | Reference |
| Thienopyridinone Cyclization | Base | Potassium hexamethyldisilazide gave moderate yields; phosphazene-P2-t-Bu was needed for a different substrate. | researchgate.net |
| THTP Hydrochloride Synthesis | Reagents & Temperature | Using ethanolic HCl and heating to 70°C followed by controlled cooling and crystallization. | google.com |
| THTP Hydrochloride Synthesis | Yield | Optimized process resulted in a 94.3% yield. | google.com |
| Thieno[2,3-b]pyridine Synthesis | Catalyst/Solvent | Common systems include K₂CO₃/EtOH, K₂CO₃/DMF, and EtONa/EtOH. | researchgate.net |
Biocatalytic Syntheses of Thienopyridine Derivatives
Biocatalysis represents a frontier in chemical synthesis, offering high selectivity under mild, environmentally friendly conditions. For thienopyridine derivatives, enzymes are being used to perform complex transformations that are challenging to achieve with traditional chemical methods. semanticscholar.orgsemanticscholar.org
A notable application is the synthesis of the active metabolites of antiplatelet thienopyridine drugs like clopidogrel. semanticscholar.orgsemanticscholar.org These drugs are prodrugs that require metabolic activation in the body, a process catalyzed by cytochrome P450 enzymes. semanticscholar.org Researchers have successfully used fungal unspecific peroxygenases (UPOs) to mimic this P450-dependent oxidation. semanticscholar.orgsemanticscholar.org
Specifically, a UPO from the fungus Marasmius rotula (MroUPO) has been used for the one-pot synthesis of these metabolites. semanticscholar.org The reaction conditions were optimized, with the best results achieved in a phosphate-buffered system at pH 7, containing an antioxidant (ascorbate) and an organic co-solvent (acetone). semanticscholar.orgsemanticscholar.org This biocatalytic approach provides a direct route to these important compounds, which are otherwise difficult to synthesize chemically in good yields. semanticscholar.org
| Biocatalyst | Substrate | Key Reaction Conditions | Product | Yield | Reference |
| MroUPO | Clopidogrel | pH 7 buffer, 20% acetone, 5 mM ascorbate | Active Metabolite of Clopidogrel | 25% | semanticscholar.orgsemanticscholar.org |
| Porcine Liver Esterase (PLE) & MroUPO | Prasugrel | Cascade reaction | Active Metabolite of Prasugrel | 44% | semanticscholar.orgsemanticscholar.org |
Chemical Reactivity and Functionalization of 4 Phenyl 6,7 Dihydrothieno 3,2 C Pyridine
Fundamental Reactivity Patterns
The reactivity of 4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine is governed by the distinct electronic properties of its three core components: the partially saturated pyridine (B92270) ring, the aromatic thiophene (B33073) ring, and the appended phenyl group.
The nitrogen atom within the 6,7-dihydrothieno[3,2-c]pyridine (B124271) core retains the fundamental nucleophilic and basic character typical of a tertiary amine. Its lone pair of electrons is available to react with electrophiles, most notably through protonation in acidic media to form a pyridinium (B92312) salt. This basicity is a key feature influencing the molecule's physical properties and its interactions in biological systems.
The nitrogen can also act as a nucleophile to attack alkylating agents, leading to the formation of quaternary ammonium (B1175870) derivatives. The reactivity of the nitrogen is influenced by stereoelectronic factors rather than purely steric hindrance. researchgate.net In acidic conditions, protonation of the nitrogen deactivates the entire heterocyclic system towards further electrophilic attack. acs.org
The phenyl group at the 4-position is susceptible to electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. However, its reactivity is modulated by the attached thienopyridine moiety, which acts as a deactivating group due to the electron-withdrawing nature of the protonated pyridine nitrogen under typical acidic EAS conditions. acs.org
This deactivation means that reactions like nitration, halogenation, or sulfonation require more vigorous conditions than for benzene (B151609) itself. acs.orgelsevierpure.com The thienopyridine substituent directs incoming electrophiles primarily to the meta positions of the phenyl ring. The general mechanism proceeds through the attack of the aromatic π-electrons on a strong electrophile (E+), forming a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. nih.gov
Table 1: Common Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Electrophile | Typical Product |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | meta-nitro-phenyl derivative |
| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | HSO₃⁺ or SO₃ | meta-phenylsulfonic acid derivative |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | meta-bromo-phenyl or meta-chloro-phenyl derivative |
This table illustrates general EAS reactions applicable to the phenyl group.
While the pyridine part of the core is partially saturated, the thiophene ring contains an aromatic double bond. The reduction of this bond can be achieved through catalytic hydrogenation. Thiophene and its derivatives are often considered catalyst poisons for transition metal catalysts due to the sulfur atom's lone pairs interacting with the metal's d-orbitals. youtube.com
However, specific conditions can overcome this challenge. Catalytic hydrogenation using an excess of palladium on activated charcoal in the presence of a strong acid, or employing ruthenium-N-heterocyclic carbene catalysts, has been shown to effectively reduce the thiophene ring to yield the corresponding tetrahydrothiophene (B86538) derivative. acs.orgyoutube.com Theoretical studies confirm that the formation of tetrahydrothiophene from thiophene is both thermochemically and kinetically favorable under appropriate catalytic conditions. rsc.orgresearchgate.net These reactions convert the planar, aromatic thiophene ring into a more flexible, saturated five-membered ring.
Strategies for Functionalization and Derivatization
The thienopyridine scaffold is of significant interest in medicinal chemistry, and various strategies have been developed to synthesize derivatives with tailored properties. frontierspecialtychemicals.com Functionalization can be targeted at either the thienopyridine core or the peripheral phenyl group.
The thienopyridine core can be functionalized at several positions, particularly on the thiophene ring, which is more susceptible to electrophilic substitution than the deactivated pyridine ring. The synthesis of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines has been accomplished by introducing a variety of functional groups at the 2-position of the thiophene ring. nih.gov
Methods have been developed for the introduction of:
Halogens: Bromination can be achieved at the 2-position of the thiophene ring using bromine in acetic acid. nih.gov
Nitro and Cyano Groups: These electron-withdrawing groups can be incorporated through multi-step synthetic sequences starting from appropriately substituted thiophene precursors before the final cyclization to form the thienopyridine ring system. nih.gov
Alkyl and Acyl Groups: Introduction of short alkyl chains and acetyl groups has also been reported, allowing for the fine-tuning of the molecule's steric and electronic properties. nih.gov
The synthesis of these derivatives often involves a Pictet-Spengler type cyclization reaction as a key step to construct the core ring system. nih.govgoogle.com
Modification of the 4-phenyl substituent is a primary strategy for modulating the biological activity of thienopyridine-based compounds. By introducing different substituents onto this phenyl ring, researchers can alter the molecule's interaction with biological targets, such as enzymes or receptors.
Structure-activity relationship (SAR) studies on related thienopyridines have shown that the nature and position of substituents on the phenyl ring are critical for activity. For example, in the development of anti-proliferative and anti-platelet agents, various substitutions have been explored. nih.govchemtik.com
Table 2: Examples of Phenyl Group Modifications and Their Objectives
| Phenyl Substitution Pattern | Objective / Finding | Reference |
| 2'-Methyl-3'-Chloro-phenyl | Enhanced anti-proliferative activity against certain cancer cell lines. | nih.gov |
| 4'-Chloro-phenyl / 4'-Bromo-phenyl | Investigated for antifungal and anti-platelet activity. | chemtik.comnih.gov |
| 4'-Methoxy-phenyl | Studied for potential antioxidant and antifungal properties. | nih.govnih.gov |
| Replacement with 2-Thienyl | Resulted in a loss of potency in a specific series of enzyme inhibitors, highlighting the phenyl group's importance. | google.com |
| 3'-Phenoxy | Led to compounds with high potency as inhibitors of glycine (B1666218) binding to the NMDA receptor. | google.com |
These modifications are crucial for optimizing a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
Synthesis of N-Acyl Derivatives of 6,7-dihydrothieno[3,2-c]pyridines
The synthesis of N-acyl derivatives of the 6,7-dihydrothieno[3,2-c]pyridine core is a critical process for developing compounds with specific biological activities, such as inhibitors of Hedgehog acyltransferase (Hhat). nih.govox.ac.uk The general approach involves the initial synthesis of the parent tetrahydrothieno[3,2-c]pyridine scaffold, followed by N-acylation.
A common method for preparing the core structure, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) hydrochloride, involves a Pictet-Spengler-type reaction. This is achieved by reacting 2-thiophene ethylamine (B1201723) with formaldehyde (B43269) in water, which is heated to produce an intermediate imine. google.com This imine is then treated with ethanolic hydrogen chloride to induce cyclization and salt formation, yielding the desired scaffold. google.com
Once the core heterocyclic system is obtained, N-acylation can be performed using standard organic chemistry techniques to introduce a variety of acyl groups at the 5-position. nih.gov A validated synthetic route has been established to access a range of substituted 5-acyl-6,7-dihydrothieno[3,2-c]pyridines. nih.govox.ac.uk This typically involves reacting the secondary amine of the thienopyridine core with an appropriate acylating agent, such as an acyl chloride or carboxylic acid anhydride, often in the presence of a base to neutralize the acid byproduct.
This synthetic strategy has been successfully employed to create a series of inhibitors known as "RU-SKI," as detailed in the table below. nih.govox.ac.uk
Table 1: Examples of Synthesized 5-Acyl-6,7-dihydrothieno[3,2-c]pyridine Derivatives (RU-SKI Inhibitors) Data sourced from Lanyon-Hogg T., et al., 2016. nih.govox.ac.uk
| Compound ID | Acyl Group |
|---|---|
| RU-SKI 41 (9a) | Varies |
| RU-SKI 43 (9b) | Varies |
| RU-SKI 101 (9c) | Varies |
| RU-SKI 201 (9d) | Varies |
Conformational Analysis and Isomerism
Restricted Rotation about Amide Bonds in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines
A defining structural feature of 5-acyl-6,7-dihydrothieno[3,2-c]pyridines is the restricted rotation around the C5-N amide bond. nih.govbenthamdirect.com This phenomenon is fundamental to understanding the molecule's three-dimensional structure and behavior in solution. The restricted rotation arises because of resonance, where electron density is delocalized across the oxygen, carbon, and nitrogen atoms of the amide group. nanalysis.comazom.com This delocalization imparts a significant degree of double-bond character to the C-N bond, creating a substantial energy barrier that hinders free rotation at room temperature. nanalysis.comazom.com
As a consequence of this rotational barrier, the molecule can exist as two distinct, slowly interconverting conformers, or rotamers, known as the E and Z isomers. nih.govbenthamdirect.com The presence of these two stable rotamers in solution is readily observable using Nuclear Magnetic Resonance (NMR) spectroscopy. benthamdirect.comnanalysis.com The distinct chemical environments of the atoms in each conformer lead to a doubling of signals in both ¹H and ¹³C NMR spectra. benthamdirect.com This spectral characteristic is a clear indicator of the two-conformer equilibrium resulting from the high rotational energy barrier of the amide bond. nih.govbenthamdirect.com
Non-Covalent Interactions Influencing Amide Conformation (E:Z Equilibrium)
The equilibrium between the E and Z amide conformations in 5-acyl-6,7-dihydrothieno[3,2-c]pyridines is not random but is governed by subtle non-covalent interactions within the molecule. nih.gov Studies combining NMR analysis and density functional theory (DFT) modeling have shown that the conformational preference is significantly affected by interactions between the amide carbonyl oxygen and adjacent protons on the aromatic rings. nih.gov
These interactions can stabilize or destabilize a particular conformer, thereby shifting the E:Z ratio. For instance, an attractive interaction between the partially negative amide oxygen and a partially positive aromatic proton can lock the molecule into a preferred shape. Analysis using Nuclear Overhauser Effect Spectroscopy (NOESY) has confirmed that for many derivatives in this class, the Z-rotamer is the major form present in solution compared to the E-rotamer. benthamdirect.com The specific ratio of these conformers can vary between different derivatives, as observed in the ¹H NMR data for various RU-SKI inhibitors, highlighting the influence of the specific acyl substituent on the conformational balance. nih.govox.ac.uk
Table 2: Conformational Equilibrium in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines Data sourced from Lodha, K., et al., 2025 and Lanyon-Hogg, T., et al., 2015. nih.govbenthamdirect.com
| Feature | Description | Supporting Evidence |
|---|---|---|
| Dominant Isomer | The Z-rotamer is typically the major conformer in solution. | NOESY Analysis benthamdirect.com |
| Primary Influence | Non-covalent interactions between the amide oxygen and nearby aromatic protons. | NMR studies and DFT modeling nih.gov |
| Observation | Doubling of signals in ¹H and ¹³C NMR spectra. | NMR Spectroscopy benthamdirect.com |
Strategies for Directed Conformational Control in Molecular Design
The understanding of non-covalent interactions that dictate amide conformation allows for the rational design of molecules with a predetermined E:Z ratio. nih.gov By employing structural predictions and computational modeling, it is possible to design 5-acyl-6,7-dihydrothieno[3,2-c]pyridine derivatives that preferentially adopt either the E or the Z conformation. nih.gov
This directed conformational control is achieved by strategically modifying the molecular structure to introduce or remove specific non-covalent interactions. For example, introducing a substituent on the aromatic ring adjacent to the amide bond can create either a favorable stabilizing interaction (like a hydrogen bond) or an unfavorable steric clash, thus promoting one rotamer over the other. This approach enables the synthesis of compounds with a tailored conformational ratio, a hypothesis that has been successfully validated through NMR studies. nih.gov This ability to control molecular shape has significant implications for designing molecules with optimized properties, as the biological activity of such compounds can be dependent on their three-dimensional conformation. nih.govnih.gov
Biological Activity and Preclinical Pharmacology of Thienopyridine Scaffolds and 4 Phenyl 6,7 Dihydrothieno 3,2 C Pyridine Analogs
Biological Target Identification and Validation
Inhibition of Hedgehog Acyltransferase (HHAT)
A significant area of research for 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) analogs has been the inhibition of Hedgehog acyltransferase (HHAT). nih.govimperial.ac.uk HHAT is a crucial enzyme in the Hedgehog (Hh) signaling pathway, which is vital during embryonic development and can be reactivated in various cancers. nih.govimperial.ac.uk The enzyme catalyzes the N-terminal palmitoylation of Sonic Hedgehog (SHH) protein, a modification essential for its signaling activity. nih.govimperial.ac.uknih.gov Consequently, HHAT has been identified as a promising drug target for cancers dependent on Hh signaling. nih.gov
A class of 5-acyl-6,7-dihydrothieno[3,2-c]pyridine small molecules has been identified as HHAT inhibitors. nih.gov Initial studies focused on compounds like RUSKI-43, though it was later found to have off-target toxicity. nih.gov Subsequent research led to the development of analogs such as RUSKI-201, which demonstrated on-target activity with limited off-target effects. nih.gov
Further structure-activity relationship (SAR) studies identified IMP-1575 as the most potent HHAT inhibitor in this class to date, with a sub-micromolar IC50 value. nih.gov Cryogenic electron microscopy (cryo-EM) studies have confirmed that IMP-1575 binds directly to the active site of HHAT. nih.govimperial.ac.uknih.govrcsb.org The inhibitory potencies of several key 4,5,6,7-tetrahydrothieno[3,2-c]pyridine analogs against purified HHAT are detailed below.
| Compound | IC50 against purified HHAT (μM) | Notes |
|---|---|---|
| IMP-1575 | 0.75 | Identified as the most potent cell-active chemical probe for HHAT function. nih.gov |
| RUSKI-201 | ~1.0 (recalculated from other data) | Selective HHAT inhibitor with minimal off-target cytotoxicity. nih.govaxonmedchem.com |
| RUSKI-43 | 1.4 | Early analog, later shown to have significant off-target toxicity. nih.govacs.org |
| Analog 17 | 2.2 | Features a meta-methyl group on the 4-position aromatic ring. acs.org |
| Analog 19 | 8.1 | Lacks the meta-methyl group, showing lower potency. acs.org |
Interaction with Platelet P2Y12 Receptors (General Thienopyridines)
The thienopyridine scaffold is famously associated with antiplatelet activity through the irreversible antagonism of the P2Y12 receptor. This G-protein coupled receptor (GPCR) on the surface of platelets is crucial for adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation and aggregation. Well-known drugs such as clopidogrel (B1663587), ticlopidine, and prasugrel belong to this class.
These thienopyridines are prodrugs, meaning they require metabolic activation, primarily by cytochrome P450 enzymes in the liver, to form an active metabolite. nih.govnih.gov This active metabolite contains a reactive thiol group that forms a disulfide bridge with cysteine residues on the P2Y12 receptor. This covalent and irreversible binding locks the receptor in an inactive state, preventing ADP from binding and initiating the downstream signaling that leads to platelet aggregation. Because the inhibition is irreversible, the antiplatelet effect lasts for the entire lifespan of the affected platelet, which is typically 7 to 10 days.
Modulation of Other Relevant Enzymes and Receptors
Beyond HHAT and P2Y12, the thienopyridine scaffold has been investigated for its activity at other biological targets.
G-Protein Coupled Receptors (GPCRs): As noted above, the P2Y12 receptor is a prominent GPCR target for the thienopyridine class. Additionally, derivatives of the related thieno[3,2-d]pyrimidine scaffold have been identified as antagonists of the human adenosine A2A receptor, another member of the GPCR family.
Tubulin: In the field of oncology, novel thienopyridine indole derivatives have been designed and synthesized as inhibitors of tubulin polymerization. These compounds act on the colchicine binding site of tubulin, disrupting the formation of microtubules. This leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells, highlighting a distinct anticancer mechanism for this scaffold.
Tyrosyl-DNA Phosphodiesterase I (Tdp1) and Copper Trafficking Proteins: Extensive searches of scientific literature did not yield specific information on the modulation of Tyrosyl-DNA Phosphodiesterase I or copper trafficking proteins by compounds containing the 4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine scaffold or its close analogs. Research on Tdp1 inhibitors has focused on other chemical classes, such as arylcoumarins, monoterpenoids, and lipophilic pyrimidine nucleosides. nih.govnih.govmdpi.com
Mechanisms of Biological Action (Molecular and Cellular Level)
Molecular Inhibition Pathways and Downstream Signaling Cascade Modulation
The mechanisms of action for thienopyridine-based compounds are directly linked to their validated biological targets.
HHAT Inhibition: Analogs like IMP-1575 act as competitive inhibitors of the HHAT co-substrate, palmitoyl-CoA. nih.gov By binding to the enzyme's active site, the inhibitor physically blocks substrate access to two key catalytic residues, His379 and Asp339. nih.govacs.org This binding also induces a conformational change, causing the rearrangement of a "gatekeeper" residue (Trp335) that further blocks the palmitoyl-CoA binding channel. nih.gov This direct inhibition of HHAT prevents the N-palmitoylation of the SHH protein. Without this lipid modification, the SHH signaling pathway is suppressed, leading to antiproliferative effects in cells that depend on this pathway for growth. nih.gov
P2Y12 Receptor Antagonism: The active metabolites of antiplatelet thienopyridines irreversibly bind to the P2Y12 receptor. This prevents ADP from activating the receptor, which in turn blocks the inhibition of adenylyl cyclase. Consequently, intracellular levels of cyclic AMP (cAMP) remain elevated. Increased cAMP levels lead to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a process that ultimately inhibits the activation of the glycoprotein IIb/IIIa receptors, which are the final common pathway for platelet aggregation.
Stereochemical Requirements for Inhibitory Potency (e.g., Absolute Configuration at C4)
For the inhibition of HHAT by 4,5,6,7-tetrahydrothieno[3,2-c]pyridine analogs, the stereochemistry at the C4 position is a critical determinant of potency. nih.govacs.org
Research has unequivocally demonstrated that the absolute configuration at this position is crucial for effective binding and inhibition. nih.gov Specifically, the (R)-enantiomers show significantly higher potency compared to their racemic mixtures. nih.govacs.org Conversely, the corresponding (S)-enantiomers are completely inactive against HHAT. nih.govacs.org
This stereochemical requirement is explained by the binding mode within the HHAT active site. Docking studies and cryo-EM structures show that the (R)-configured core is essential for forming two key hydrogen bonds with the active site residues Asp339 and His379. nih.govacs.org The (S)-enantiomer is unable to achieve this optimal orientation, resulting in a loss of inhibitory activity. This finding highlights a strict structural requirement for the pharmacophore and provides a clear direction for the rational design of more potent and selective HHAT inhibitors. nih.govimperial.ac.uk The most potent reported compound, IMP-1575, possesses this required (R)-configuration. nih.gov
Spectrum of Preclinical Bioactivities (in vitro and animal models)
Antiproliferative and Antitumor Effects (e.g., against cancer cell lines)
Derivatives of the thieno[2,3-c]pyridine (B153571) scaffold, a close structural isomer of the thieno[3,2-c]pyridine (B143518) system, have demonstrated significant antiproliferative activity against a panel of human cancer cell lines. In a notable study, a series of these analogs were synthesized and evaluated for their ability to inhibit cancer cell growth. researchgate.net Two compounds, designated as 6a and 6i , emerged as particularly potent inhibitors. researchgate.net
Compound 6i exhibited a broad spectrum of activity, with IC₅₀ values of 10.8 µM against the HSC3 (head and neck cancer), 11.7 µM against T47D (breast cancer), 12.4 µM against RKO (colorectal cancer), and 16.4 µM against MCF7 (breast cancer) cell lines. researchgate.net Compound 6a also showed potent inhibition, particularly against the HSC3 cell line with an IC₅₀ of 14.5 µM, and moderate activity against RKO cells with an IC₅₀ of 24.4 µM. researchgate.net Interestingly, these compounds did not show toxicity toward normal fibroblast cell lines, suggesting a degree of selectivity for cancer cells. researchgate.net The mechanism of action for compound 6i was further investigated, revealing its ability to induce G2 phase arrest in the cell cycle, thereby halting cell proliferation. researchgate.net
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|---|
| 6i | HSC3 | Head and Neck | 10.8 |
| T47D | Breast | 11.7 | |
| RKO | Colorectal | 12.4 | |
| MCF7 | Breast | 16.4 | |
| 6a | HSC3 | Head and Neck | 14.5 |
| RKO | Colorectal | 24.4 |
Anti-inflammatory Properties
The thienopyridine scaffold is recognized for its anti-inflammatory potential. Studies on various analogs have shown that these compounds can modulate key inflammatory pathways. For instance, certain thienopyridine derivatives have been found to inhibit the production of pro-inflammatory mediators. researchgate.net While specific data on this compound is limited in the reviewed literature, the broader class of compounds exhibits promising anti-inflammatory effects in preclinical models. Research on related furo[3,2-c]pyridine derivatives has identified potent inhibitors of Janus kinase (JAK), a family of enzymes crucial for immune response signaling. nih.govmdpi.com One such compound, 7j , demonstrated strong inhibition of all four JAK isoforms and showed better anti-inflammatory efficacy than the established drug tofacitinib in an in vivo model of arthritis. mdpi.com This suggests that the core tetrahydro-fused pyridine (B92270) structure is amenable to the development of potent anti-inflammatory agents.
Antimicrobial and Antifungal Potentials
The thienopyridine framework has been explored for its antimicrobial and antifungal properties. mdpi.com A study focusing on 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives, another isomer of the target scaffold, revealed significant antifungal activity against a range of plant pathogenic fungi. nih.govnih.gov Several compounds from this series demonstrated promising efficacy, with specific analogs showing potent inhibition of fungal growth. For example, compounds I-1 , I-5 , I-7 , and I-12 were particularly effective against C. arachidicola, R. solani, and S. sclerotiorum, with EC₅₀ values ranging from 4.61 to 6.66 µg/mL. nih.govnih.gov
| Compound | Fungal Strain | EC₅₀ (µg/mL) |
|---|---|---|
| I-1 | C. arachidicola | 6.66 |
| I-5 | 6.41 | |
| I-7 | 4.61 | |
| I-12 | R. solani | 5.83 |
Antiviral Activities
The pyridine nucleus is a common feature in many antiviral compounds, and its fusion into a thienopyridine system has been investigated for potential antiviral applications. researchgate.netnih.gov While specific screening results for this compound analogs against a wide array of viruses were not detailed in the available literature, related heterocyclic systems have shown promise. For instance, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as promising antiviral agents against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). nih.gov This highlights the potential of related heterocyclic scaffolds in the development of novel antiviral therapies.
Central Nervous System (CNS) Protective Agents
Thienopyridine derivatives have been synthesized and evaluated for their potential as CNS protective agents, particularly for their anticonvulsant properties. A study on a series of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives, which are structural isomers of the title compound, demonstrated significant anticonvulsant activity in established animal models. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests were used to assess this activity. One of the most potent compounds, 6c (5-(4-Chlorophenyl)-4,5-dihydrothieno[2,3-e] researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridine), exhibited ED₅₀ values of 9.5 mg/kg in the MES test and 20.5 mg/kg in the scPTZ test.
| Preclinical Model | Parameter | Value |
|---|---|---|
| Maximal Electroshock (MES) | ED₅₀ | 9.5 mg/kg |
| Subcutaneous Pentylenetetrazole (scPTZ) | ED₅₀ | 20.5 mg/kg |
Evaluation of Efficacy and Selectivity in Preclinical Models (e.g., cell-based assays, animal models)
The preclinical evaluation of this compound analogs and related structures has been conducted using a variety of cell-based assays and animal models to determine their efficacy and selectivity.
In the context of antiproliferative activity, in vitro cell-based assays using cancer cell lines such as MCF7, T47D, HSC3, and RKO have been instrumental in identifying potent compounds and determining their IC₅₀ values. researchgate.net Furthermore, the selectivity of these compounds was assessed by comparing their activity against cancer cells to normal fibroblast cell lines, with promising candidates showing minimal toxicity to non-cancerous cells. researchgate.net
For CNS protective effects, in vivo animal models are indispensable. The MES and scPTZ tests in mice are standard models for evaluating anticonvulsant activity. The therapeutic index (PI), which is a measure of a drug's safety, was also determined for the most active compounds. For instance, compound 6c showed a PI of 48.0 in the MES model and 22.2 in the scPTZ model, indicating a favorable safety profile compared to clinical drugs like carbamazepine (PI = 6.4) and ethosuximide (PI = 3.2). Neurotoxicity was also evaluated using the rotarod test to ensure that the observed anticonvulsant effects were not due to motor impairment.
The anti-inflammatory efficacy of related compounds has been evaluated in vivo using models such as TPA-induced skin inflammation in mice, where the topical application of the compound led to a reduction in inflammation and the expression of inflammatory markers like COX-2 and iNOS. nih.gov
Metabolism and Biotransformation Pathways Preclinical Investigation
Metabolic Activation and Prodrug Biotransformation
Thienopyridine derivatives are predominantly prodrugs that must undergo significant biotransformation to yield a pharmacologically active metabolite. nih.gov This activation is a multi-step process primarily occurring in the liver and intestines, involving sequential enzymatic reactions. researchgate.netresearchgate.net The chemical structure of the parent compound dictates the specific enzymes and pathways involved in this bioactivation.
Cytochrome P450 (CYP)-Mediated Oxidative Steps in Active Metabolite Formation
The Cytochrome P450 (CYP) enzyme system, a superfamily of monooxygenases located primarily in the liver, is central to the activation of thienopyridines. nih.govnih.gov This activation process generally involves two sequential oxidative steps. researchgate.net
For a compound like clopidogrel (B1663587), the initial step is the CYP-mediated oxidation of the thiophene (B33073) ring to form an intermediate metabolite, 2-oxo-clopidogrel. nih.gov A subsequent oxidative step, also catalyzed by CYP enzymes, opens the thiolactone ring to produce the active, thiol-containing metabolite. nih.gov Several CYP isozymes have been identified as being capable of catalyzing these transformations. In vitro studies have shown that CYP2C19, CYP3A4, and CYP2B6 are individually capable of converting thienopyridines to their active metabolites. nih.gov While multiple enzymes can contribute, CYP2C19 plays a particularly significant role in both oxidative steps of clopidogrel's activation. nih.govnih.gov
In the case of prasugrel, after an initial hydrolysis step, its intermediate thiolactone metabolite is also oxidized by CYP enzymes to form the active thiol metabolite. nih.govnih.gov The primary enzymes involved in this final activation step are CYP3A4 and CYP2B6, with minor contributions from CYP2C19 and CYP2C9. nih.gov
| Thienopyridine Example | CYP Isozymes Involved in Activation | Role |
|---|---|---|
| Clopidogrel | CYP2C19, CYP3A4, CYP1A2, CYP2B6 | Catalyze the two-step oxidation to form the active thiol metabolite. nih.govnih.gov |
| Prasugrel | CYP3A4, CYP2B6, CYP2C19, CYP2C9 | Catalyze the oxidation of the intermediate thiolactone to the active thiol metabolite. nih.govnih.gov |
Role of Carboxylesterases in Thienopyridine Metabolism
Carboxylesterases (CES) are hydrolytic enzymes found in various tissues, including the liver and intestines, that play a critical role in the metabolism of many drugs. nih.govmu-varna.bg In the context of thienopyridines, their role can be either activating or deactivating, depending on the specific molecular structure. researchgate.net Humans have two major carboxylesterases involved in drug metabolism: hCE1, predominantly found in the liver, and hCE2, which is highly expressed in the intestine. nih.govbioivt.com
For prasugrel, carboxylesterases are essential for the first step of its bioactivation. Following oral administration, prasugrel is rapidly hydrolyzed by esterases, primarily the intestinal hCE2, to form an intermediate thiolactone metabolite. nih.govnih.gov This hydrolysis is highly efficient, with hCE2 demonstrating a much greater capacity for this conversion than hCE1. nih.gov
Conversely, for clopidogrel, carboxylesterases represent the main inactivating pathway. Approximately 85% of an absorbed dose of clopidogrel is hydrolyzed by hepatic hCE1 to an inactive carboxylic acid derivative. researchgate.netresearchgate.net This rapid inactivation significantly reduces the amount of the parent compound available for the CYP-mediated activation pathway. researchgate.net
Identification of Key Metabolites (e.g., Thiolactone and Thiol-Containing Metabolites)
The metabolic activation of thienopyridine prodrugs culminates in the formation of a highly reactive thiol-containing metabolite, which is responsible for their pharmacological activity. The pathway to this active metabolite proceeds via a key intermediate.
Thiolactone Metabolite : This is the product of the first stage of bioactivation. For prasugrel, this intermediate (R-95913) is formed through esterase-mediated hydrolysis. nih.gov For clopidogrel, the analogous intermediate (2-oxo-clopidogrel) is formed via CYP-mediated oxidation. nih.gov
Thiol-Containing Active Metabolite : This final active metabolite is an unstable, highly reactive compound characterized by a free thiol (sulfhydryl) group. nih.gov This thiol group is crucial for its biological action. The formation of this metabolite from the thiolactone intermediate is catalyzed by CYP enzymes. nih.gov
Competing Metabolic Pathways Leading to Inactive Metabolites
For many thienopyridines, the metabolic pathways leading to the active metabolite must compete with more dominant pathways that result in inactive products. The balance between these activating and inactivating routes is a critical determinant of the compound's efficacy.
The most prominent example of a competing pathway is the hydrolysis of clopidogrel by the carboxylesterase CES1. researchgate.net This pathway shunts approximately 85% of the absorbed clopidogrel away from the CYP-dependent activation pathway, converting it into an inactive carboxylic acid metabolite. researchgate.net This high degree of inactivation before activation can contribute to variability in pharmacological response. For other thienopyridines like ticlopidine and clopidogrel, major competing metabolic pathways to inactive metabolites also exist. nih.govresearchgate.net
Non-Enzymatic Biotransformation Processes
Beyond enzyme-catalyzed reactions, some biotransformation processes may occur non-enzymatically under specific physiological conditions.
Gastric Modification and Nitrosothiol Formation Hypotheses
A proposed non-enzymatic pathway involves the direct chemical modification of thienopyridines in the acidic environment of the stomach. Research suggests that thienopyridines can react directly with nitrite, which is present in saliva and the stomach, to form S-nitrosothiols (SNOs). nih.govmdpi.com
| Metabolite Type | Description | Formation Pathway | Relevance |
|---|---|---|---|
| Thiolactone Intermediate | A key intermediate metabolite in the activation pathway. nih.gov | CYP Oxidation (e.g., Clopidogrel) or Esterase Hydrolysis (e.g., Prasugrel). nih.govnih.gov | Precursor to the active metabolite. |
| Active Thiol Metabolite | A highly reactive metabolite containing a free sulfhydryl group. nih.gov | CYP-mediated oxidation of the thiolactone intermediate. nih.gov | Pharmacologically active form. |
| Inactive Carboxylic Acid | A major, inactive metabolite for certain thienopyridines. researchgate.net | Carboxylesterase (CES1)-mediated hydrolysis of the parent drug (e.g., Clopidogrel). researchgate.netresearchgate.net | Represents a major competing inactivation pathway. |
| S-Nitrosothiol (SNO) Derivative | A potential non-enzymatically formed derivative. nih.gov | Direct reaction of the parent drug with nitrite in an acidic environment (e.g., stomach). mdpi.comcore.ac.uk | Hypothesized to have direct biological activity. nih.gov |
Future Research Directions and Emerging Applications
Exploration of Less-Studied Thienopyridine Isomers
The thienopyridine core can exist in six different isomeric forms, each defined by the mode of fusion between the thiophene (B33073) and pyridine (B92270) rings. researchgate.net While isomers like thieno[2,3-b]pyridine and thieno[3,2-c]pyridine (B143518) have been extensively studied, leading to the development of blockbuster drugs, other isomers remain comparatively underexplored. researchgate.net Future research will likely focus on the synthesis and pharmacological evaluation of these less-studied isomers. This exploration holds the potential to uncover novel structure-activity relationships and identify compounds with unique therapeutic profiles, potentially targeting different biological pathways or exhibiting improved pharmacokinetic properties.
Development of Novel and Efficient Synthetic Methodologies
Furthermore, research into novel prodrugs of thienopyridine derivatives is an active area. One study involved the synthesis of a series of amino acid prodrugs of 2-hydroxytetrahydrothienopyridine, aiming to optimize the metabolic activation and overcome resistance issues associated with drugs like Clopidogrel (B1663587). nih.govresearchgate.netmdpi.com These synthetic advancements are crucial for expanding the chemical space of thienopyridine derivatives and for the cost-effective production of new drug candidates.
| Synthetic Advancement | Key Features | Potential Impact |
| Novel Ticlopidine Synthesis nih.gov | Five-step process, 60% overall yield, scalable, environmentally acceptable. | More efficient and cost-effective production of an established drug. |
| Amino Acid Prodrugs nih.govresearchgate.netmdpi.com | Introduction of amino acids to the thiolactone moiety. | Overcoming drug resistance and improving metabolic activation profiles. |
Identification and Characterization of New Biological Targets
While the P2Y12 receptor is the most well-known target for antiplatelet thienopyridine drugs like Clopidogrel and Prasugrel, recent research has shown that this scaffold can interact with a variety of other biological targets. mdpi.comnih.govresearchgate.net This diversification of targets opens up new therapeutic avenues for thienopyridine derivatives.
For example, the thieno[3,2-b]pyridine scaffold has been identified as a template for highly selective inhibitors of underexplored protein kinases such as Haspin. nih.gov Additionally, thienopyridine-containing compounds have demonstrated anti-proliferative activity through the inhibition of the phosphoinositide phospholipase C (PI-PLC) enzyme, which is upregulated in many cancers. mdpi.com Other identified targets include tyrosyl-DNA phosphodiesterase I (TDP1), A2A receptor antagonists, and G-protein coupled receptors. mdpi.com A series of nih.govbenzothieno[2,3-c]pyridines have been synthesized and shown to act as non-steroidal inhibitors of the CYP17 enzyme, exhibiting potent anticancer activity. nih.gov
| Biological Target | Therapeutic Area | Example Scaffold/Compound |
| Protein Kinases (e.g., Haspin) nih.gov | Oncology | Thieno[3,2-b]pyridine |
| Phosphoinositide Phospholipase C (PI-PLC) mdpi.com | Oncology | Thieno[2,3-b]pyridines |
| CYP17 Enzyme nih.gov | Oncology (Prostate Cancer) | nih.govBenzothieno[2,3-c]pyridines |
| P2Y12 Receptor nih.govbmj.comresearchgate.net | Cardiovascular (Antiplatelet) | Thienopyridines (e.g., Clopidogrel) |
Applications of the Thienopyridine Scaffold in Chemical Biology and Probe Development
The thienopyridine scaffold is not only valuable for drug development but also for creating chemical probes to study biological systems. The selectivity of certain thienopyridine derivatives for specific protein targets makes them ideal for this purpose. A notable example is the development of a highly selective inhibitor of the kinase Haspin based on the thieno[3,2-b]pyridine core. nih.gov This compound, MU1920, meets the criteria for a quality chemical probe and is suitable for in vivo applications, allowing for the detailed study of Haspin's role in mitosis. nih.gov The development of such probes is crucial for target validation and for understanding the complex signaling pathways involved in various diseases.
Advancements in Integrated Analytical and Computational Approaches for Drug Discovery
The future of thienopyridine drug discovery will heavily rely on the integration of advanced analytical and computational methods. Computer-aided drug discovery plays a strategic role in identifying new therapeutic agents. nih.gov Integrated computational and biophysical approaches are being used to identify potential inhibitors and understand their mechanism of action at a molecular level. researchgate.net These methods can predict the binding affinity of novel thienopyridine derivatives to their targets and guide the design of more potent and selective compounds.
Furthermore, integrated pharmacokinetic (PK) analysis across multiple clinical studies, as has been done for Prasugrel, allows for a comprehensive understanding of a drug's exposure and the factors that may influence it. nih.gov This approach helps in optimizing dosing regimens and identifying potential drug-drug interactions. The continued development and application of these integrated approaches will undoubtedly accelerate the discovery and development of the next generation of thienopyridine-based therapies.
Q & A
Q. What are the common synthetic routes for 4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine derivatives?
A widely used method involves the use of trityl-protected intermediates. For example, 2-bromo-5-trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can be reacted with tert-butyl peroxybenzoate (TBPB) in the presence of Mg powder in tetrahydrofuran (THF) or toluene, followed by acid hydrolysis to yield key intermediates . Polar solvents like THF or DMF are preferred due to their ability to stabilize reactive intermediates and facilitate nucleophilic substitutions .
Q. How is structural characterization performed for these derivatives?
X-ray crystallography is a gold standard for confirming molecular geometry. For instance, single-crystal X-ray studies at 296 K with a mean C–C bond length of 0.004 Å and an R factor of 0.069 have been employed to resolve complex thienopyridine structures . Complementary techniques like HPLC (≥98% purity) and NMR spectroscopy are used to verify purity and monitor reaction progress .
Q. What are typical pharmacological targets of thieno[3,2-c]pyridine derivatives?
These compounds exhibit activity against kinases (e.g., KDR, Lck) and enzymes like Hedgehog acyltransferase. For example, 5-acyl derivatives act as inhibitors of Hedgehog acyltransferase, with structural modifications (e.g., acyl chain length) influencing potency . Antibacterial activity has also been observed in 4,5,6,7-tetrahydrothieno[3,2-c]pyridine quinolines .
Q. What purification strategies are recommended for intermediates?
Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) is standard. For trityl-protected derivatives, recrystallization from ethanol or methanol can achieve >99% purity . Monitoring via TLC and mass spectrometry ensures removal of byproducts .
Q. How are stereochemical outcomes controlled during synthesis?
Chiral auxiliaries or enantioselective catalysis can be employed. For example, the (4R)-4-(4-methoxyphenyl) derivative was resolved using chiral HPLC, confirmed by single-crystal X-ray analysis . Solvent polarity and temperature are critical for minimizing racemization .
Advanced Research Questions
Q. How do non-covalent interactions influence amide bond rotamers in 5-acyl derivatives?
NMR studies and density functional theory (DFT) modeling reveal that the E:Z equilibrium of the acyl group is modulated by hydrogen bonding between the amide oxygen and adjacent protons on the thienopyridine ring. For example, steric hindrance from bulky substituents shifts the equilibrium toward the Z-rotamer, impacting binding affinity .
Q. What methodologies resolve contradictions in reaction yields for halogenated intermediates?
Contradictions in bromination yields (e.g., 2-bromo derivatives) often stem from solvent choice or catalyst loading. Systematic optimization using Design of Experiments (DoE) has identified Mg powder in THF as optimal for bromine activation, achieving >90% yield in some cases . Kinetic studies under varying temperatures (25–80°C) further refine conditions .
Q. How are structure-activity relationships (SAR) explored for kinase inhibition?
SAR studies combine molecular docking (e.g., AutoDock Vina) with in vitro assays. For Lck inhibitors, substituents at the 5-position (e.g., urea groups) enhance selectivity within the Src-family kinases. IC50 values correlate with electron-withdrawing effects, validated by QSAR models .
Q. What computational tools predict conformational stability in solution?
DFT calculations (B3LYP/6-31G*) and molecular dynamics simulations (AMBER) model solvent effects. For 6,7-dihydrothieno[3,2-c]pyridines, solvation free energy calculations in DMSO align with experimental NMR chemical shifts, explaining solvent-dependent rotamer populations .
Q. How are intermediates with labile protecting groups stabilized?
Trityl (triphenylmethyl) groups are commonly used for amine protection due to their steric bulk and acid-lability. Stability studies show that trityl-protected intermediates retain integrity for >6 months at −20°C in anhydrous DMSO, whereas Boc groups hydrolyze under similar conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
